4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- is a synthetic organic compound that belongs to the class of isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- typically involves the following steps:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the isothiazole intermediate with an amine or amide reagent.
Attachment of the Cyclohexylmethoxy Group: This can be done through etherification reactions.
Addition of the Pyridinylamino Group: This step involves the coupling of the pyridine derivative with the isothiazole core.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isothiazole derivatives, while substitution may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarboxamide Derivatives: Compounds with similar core structures but different substituents.
Cyclohexylmethoxy Derivatives: Compounds with the cyclohexylmethoxy group attached to different cores.
Pyridinylamino Derivatives: Compounds with the pyridinylamino group attached to different cores.
Uniqueness
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
651305-37-2 |
---|---|
Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-5-2-1-3-6-11)20-23-16(13)19-12-7-4-8-18-9-12/h4,7-9,11,19H,1-3,5-6,10H2,(H2,17,21) |
InChI Key |
JNAUNLGLJXZMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.